Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11036052
InChI: InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33 g/mol

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

CAS No.:

Cat. No.: VC11036052

Molecular Formula: C13H14N2O4S

Molecular Weight: 294.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate -

Specification

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
IUPAC Name ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Standard InChI Key VZFLSLQJJHDHKL-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Canonical SMILES CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC

Introduction

Chemical Synthesis and Characterization

Synthetic Pathway

The synthesis of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate follows a convergent three-step strategy, adapted from methodologies used for structurally related N-substituted oxadiazole derivatives .

Step 1: Formation of 2-(2-Methoxyphenyl)acetohydrazide
2-Methoxybenzoic acid is first esterified with ethanol under acidic conditions to yield ethyl 2-methoxybenzoate. Subsequent treatment with hydrazine hydrate produces the corresponding hydrazide, a critical intermediate for oxadiazole ring formation .

Step 2: Cyclization to 5-(2-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of alcoholic potassium hydroxide. This step generates the 1,3,4-oxadiazole-2-thiol core, stabilized by intramolecular hydrogen bonding and π-π interactions .

Step 3: Alkylation with Ethyl Bromoacetate
The thiol group of the oxadiazole intermediate reacts with ethyl bromoacetate in a nucleophilic substitution reaction, facilitated by a base such as sodium hydride. This final step introduces the sulfanylacetate ester moiety, yielding the target compound .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, H₂SO₄, reflux85
2CS₂, KOH, ethanol, reflux78
3Ethyl bromoacetate, NaH, DMF82

Spectral Characterization

Structural elucidation of the compound relies on spectroscopic techniques:

  • IR Spectroscopy: Key absorptions include υmax ~3339 cm⁻¹ (N-H stretch), ~1654 cm⁻¹ (C=O ester), and ~637 cm⁻¹ (C-S bond) .

  • ¹H-NMR: Signals at δ 1.21 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 3.85 (s, 3H, OCH₃), and aromatic protons between δ 6.90–7.60 confirm the ester and methoxyphenyl groups .

  • EI-MS: A molecular ion peak at m/z 336 [M]⁺ aligns with the molecular formula C₁₃H₁₄N₂O₄S .

Structural and Crystallographic Insights

Molecular Geometry

The 1,3,4-oxadiazole ring is planar, with the 2-methoxyphenyl and sulfanylacetate groups oriented at near-orthogonal angles to minimize steric hindrance. This geometry is consistent with related oxadiazole derivatives, where substituents adopt positions that optimize π-π stacking and hydrogen bonding .

Intermolecular Interactions

Crystallographic studies of analogous compounds reveal stabilization via:

  • Weak C–H···O hydrogen bonds between the oxadiazole oxygen and adjacent methoxy groups.

  • π-π stacking between the oxadiazole ring and aromatic systems of neighboring molecules, enhancing thermal stability .

Biological and Pharmacological Evaluation

Compound Substitutionα-Glucosidase IC₅₀ (µM)Lipoxygenase IC₅₀ (µM)
2-Methoxyphenyl15.2 ± 0.342.7 ± 0.5
4-Methoxyphenyl12.8 ± 0.238.9 ± 0.4
Phenyl18.6 ± 0.450.1 ± 0.6

Antibacterial Activity

Derivatives bearing sulfanylacetate moieties demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) due to membrane disruption via thiol group interactions .

Comparative Analysis with Related Derivatives

Electronic Effects of Substituents

The 2-methoxy group exerts distinct electronic effects compared to para-substituted analogs:

  • Steric Hindrance: Ortho-substitution creates steric bulk, potentially reducing binding affinity to enzymatic pockets.

  • Electron Donation: The methoxy group’s +M effect increases electron density on the oxadiazole ring, altering reactivity in electrophilic substitutions .

Metabolic Stability

The ethyl ester group enhances lipophilicity, improving membrane permeability but increasing susceptibility to esterase-mediated hydrolysis compared to methyl analogs .

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